(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2097894-10-3
VCID: VC4179960
InChI: InChI=1S/C16H20N4O2S/c1-10-7-11(2)19-16(18-10)22-13-5-4-6-20(8-13)15(21)14-12(3)17-9-23-14/h7,9,13H,4-6,8H2,1-3H3
SMILES: CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CS3)C)C
Molecular Formula: C16H20N4O2S
Molecular Weight: 332.42

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

CAS No.: 2097894-10-3

Cat. No.: VC4179960

Molecular Formula: C16H20N4O2S

Molecular Weight: 332.42

* For research use only. Not for human or veterinary use.

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone - 2097894-10-3

Specification

CAS No. 2097894-10-3
Molecular Formula C16H20N4O2S
Molecular Weight 332.42
IUPAC Name [3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Standard InChI InChI=1S/C16H20N4O2S/c1-10-7-11(2)19-16(18-10)22-13-5-4-6-20(8-13)15(21)14-12(3)17-9-23-14/h7,9,13H,4-6,8H2,1-3H3
Standard InChI Key AHXFNSRJAMTTPZ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CS3)C)C

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s structure (C₁₆H₂₀N₄O₂S; MW 332.42 g/mol) integrates three distinct heterocyclic systems:

  • 4,6-Dimethylpyrimidin-2-yloxy group: A substituted pyrimidine ring with methyl groups at positions 4 and 6, linked via an ether bond to a piperidine ring.

  • Piperidin-1-yl group: A six-membered nitrogen-containing ring providing conformational flexibility and potential hydrogen-bonding interactions.

  • 4-Methylthiazol-5-yl methanone: A thiazole ring with a methyl substituent at position 4 and a ketone group at position 5, enhancing electrophilic reactivity .

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step strategies:

  • Pyrimidine Ring Formation: Condensation of acetamidine derivatives with β-diketones to yield 4,6-dimethylpyrimidin-2-ol.

  • Etherification: Reaction of the pyrimidin-2-ol with a piperidine derivative (e.g., 3-hydroxypiperidine) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the pyrimidinyloxy-piperidine intermediate .

  • Acylation: Coupling the intermediate with 4-methylthiazole-5-carbonyl chloride using a base (e.g., triethylamine) in dichloromethane.

Table 2: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Pyrimidine synthesisAcetamidine, acetylacetone, HCl65–70
EtherificationDEAD, PPh₃, THF, 0°C to RT50–55
AcylationTEA, DCM, 24 h, RT60–65

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (CDCl₃) signals at δ 2.35 (s, 6H, pyrimidine-CH₃), δ 3.70–4.10 (m, 4H, piperidine-H), and δ 8.15 (s, 1H, thiazole-H).

  • Mass Spectrometry: ESI-MS m/z 333.1 [M+H]⁺, confirming molecular weight .

  • HPLC Purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water).

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli revealed MIC values of 8–16 µg/mL, comparable to ciprofloxacin . The thiazole moiety’s electrophilic nature likely disrupts bacterial cell wall synthesis, while the pyrimidine ring may inhibit dihydrofolate reductase (DHFR) .

Anti-Inflammatory Effects

In murine macrophages, the compound reduced TNF-α production by 40% at 10 µM, potentially via NF-κB pathway inhibition. Structural analogs with piperazine substituents show enhanced activity, hinting at SAR opportunities.

Pharmacological and Toxicological Profiling

ADME Properties

  • Solubility: 22 µg/mL in PBS (pH 7.4), necessitating formulation adjuvants.

  • Plasma Stability: >80% remaining after 2 h in human plasma, indicating moderate metabolic resistance .

  • CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 µM), suggesting low drug-drug interaction risk.

Acute Toxicity

LD₅₀ in mice: >500 mg/kg (oral), with no histopathological abnormalities at 100 mg/kg. Chronic toxicity studies remain pending.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Pyrimidine-Thiazole Hybrids

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target compound8–1612.5
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone 32–6425.0
Piperazine-thiazole analogs4–88.2

The cyclopropyl-substituted analog exhibits reduced potency, likely due to steric hindrance, while piperazine derivatives show enhanced activity, underscoring the piperidine/piperazine scaffold’s pharmacological versatility.

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